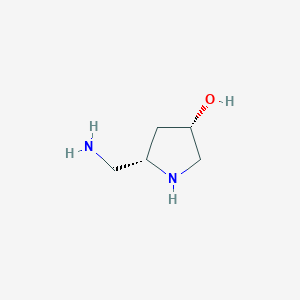

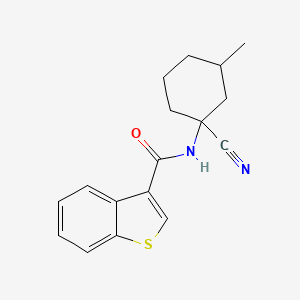

![molecular formula C18H15N3O3S B2445663 N-(6-acetamidobenzo[d]thiazol-2-yl)-4-acetylbenzamide CAS No. 312605-32-6](/img/structure/B2445663.png)

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-acetylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

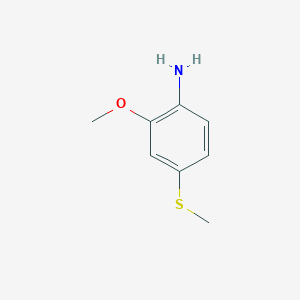

“N-(6-acetamidobenzo[d]thiazol-2-yl)-4-acetylbenzamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazoles consist of a benzene ring fused with a thiazole ring . This compound has been synthesized and evaluated for various biological activities .

Synthesis Analysis

The synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which includes the compound , was achieved by C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids . The newly synthesized compounds were evaluated for various biological activities .Molecular Structure Analysis

The molecular structure of this compound, like other benzothiazole derivatives, consists of a benzene ring fused with a thiazole ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids . The synthesized benzothiazole derivatives were examined for their urease inhibitory activities .Scientific Research Applications

Antitumor Activity

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-acetylbenzamide derivatives have been studied for their potential antitumor activity. Notably, certain compounds bearing this structure showed considerable anticancer activity against various cancer cell lines, highlighting their relevance in cancer research and potential therapeutic applications (Yurttaş, Tay, & Demirayak, 2015).

Biological Activities

These compounds have been evaluated for multiple biological activities, including antioxidant, haemolytic, antibacterial, and urease inhibition. Among these activities, significant urease inhibition was observed, suggesting a potential role in combating specific bacterial infections and related diseases (Gull et al., 2016).

Metabolic Stability Studies

In the context of pharmacological research, studies have investigated the metabolic stability of these compounds. For instance, investigations into the metabolic deacetylation of certain derivatives have provided insights into how structural modifications can influence their stability and efficacy (Stec et al., 2011).

Anticonvulsant Properties

Research into this compound derivatives has also extended to their potential anticonvulsant properties. Some derivatives have shown promising activity in this regard, which could be crucial for the development of new anticonvulsant drugs (Ali & Siddiqui, 2015).

Antimicrobial Activity

These compounds have demonstrated a broad spectrum of antimicrobial activity against various microorganisms. This includes activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as antifungal effects, suggesting their potential as antimicrobial agents (Yilmaz et al., 2013).

Synthesis and Structural Studies

Several studies have focused on the synthesis of these compounds, exploring various methodologies and the structural aspects of the derivatives. This research is crucial for understanding the chemical properties and potential applications of these compounds in different fields of science (Janardhan et al., 2014).

Future Directions

Mechanism of Action

Target of Action

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-acetylbenzamide, a benzothiazole derivative, has been found to have significant activity against Mycobacterium tuberculosis . The primary target of this compound is the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function and thereby disrupting the synthesis of arabinogalactan . This disruption in the cell wall synthesis leads to the death of the bacterium. The compound also exhibits good to excellent urease inhibitory activities , suggesting it may interfere with the metabolic processes of bacteria.

Biochemical Pathways

The compound affects the arabinogalactan biosynthesis pathway by inhibiting the DprE1 enzyme . Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to bacterial death. Additionally, the compound’s urease inhibitory activity suggests it may also impact the urea cycle .

Result of Action

The primary result of the compound’s action is the inhibition of M. tuberculosis growth . By disrupting the synthesis of arabinogalactan, the compound causes the death of the bacterium. Furthermore, its urease inhibitory activity could potentially disrupt the metabolism of bacteria, adding to its antimicrobial effects .

Biochemical Analysis

Biochemical Properties

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-acetylbenzamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, benzothiazole derivatives have been reported to exhibit anti-tumor properties, suggesting potential interactions with enzymes and proteins involved in cell proliferation and apoptosis .

Cellular Effects

The cellular effects of this compound are largely dependent on the specific cell type and cellular context. For instance, benzothiazole derivatives have shown anti-proliferative activities on HepG2 and MCF-7 cell lines, indicating that they may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzothiazole derivatives have been suggested to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that benzothiazole derivatives can exhibit different effects over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

This compound may be involved in various metabolic pathways. Benzothiazole derivatives have been associated with a range of biological activities, suggesting that they may interact with various enzymes or cofactors and potentially affect metabolic flux or metabolite levels .

properties

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-acetylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S/c1-10(22)12-3-5-13(6-4-12)17(24)21-18-20-15-8-7-14(19-11(2)23)9-16(15)25-18/h3-9H,1-2H3,(H,19,23)(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLMXVWPLCMGHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-isopropyl-4-(2-oxo-2-(p-tolyl)ethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2445580.png)

![N'-(5H-chromeno[4,3-d]pyrimidin-2-yl)-N,N-dimethylmethanimidamide](/img/structure/B2445584.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2445585.png)

![2-Chloro-1-(4,4-dioxo-2,3,6,7,9,9a-hexahydro-[1,4]oxazino[4,3-b][1,2,4]thiadiazin-1-yl)ethanone](/img/structure/B2445587.png)

![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B2445600.png)